7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 3, a methyl group at position 5, and a piperazine ring linked to a 4,6-dimethylpyrimidin-2-yl moiety at position 5. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-component reactions or regioselective functionalization of pyrazolo[1,5-a]pyrimidine precursors .
Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-16-13-17(2)27-23(26-16)29-11-9-28(10-12-29)21-14-18(3)25-22-20(15-24-30(21)22)19-7-5-4-6-8-19/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAVLZAUOLRUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of SARS-CoV-2 nsp13, an essential enzyme for viral replication. This has positioned it as a potential candidate for therapeutic intervention against COVID-19. The compound's structure allows it to interact effectively with the viral enzyme, which is crucial for its replication process.
Cancer Research
Research indicates that compounds similar to this pyrazolo[1,5-a]pyrimidine derivative exhibit anti-cancer properties. Investigations into its mechanism of action suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Neurological Disorders
The piperazine moiety within the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of SARS-CoV-2 nsp13 with IC50 values indicating strong binding affinity. |
| Study B | Cancer Cell Lines | Showed that the compound reduced viability in several cancer cell lines by over 50% at micromolar concentrations. |
| Study C | Neuropharmacology | Indicated modulation of serotonin receptors, suggesting potential antidepressant effects. |
Mechanism of Action
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s distinctiveness arises from its 7-position piperazine-linked dimethylpyrimidine group , which differentiates it from analogs. Below is a comparison with key derivatives:
Pharmacological and Physicochemical Properties
- Target Compound : The dimethylpyrimidine-piperazine moiety may enhance solubility (logP ~2.8 predicted) and CNS penetration compared to CF₃-substituted analogs (logP ~3.5) .
- Kinase Inhibition : Pyridinyl-piperazine derivatives (e.g., ) show potent p38 MAP kinase inhibition (IC₅₀ < 50 nM), whereas CF₃-substituted analogs () target JAK2/STAT pathways.
- Antimicrobial Activity : Dihydro derivatives (e.g., 4i ) exhibit moderate antimicrobial activity (MIC 25–50 µg/mL), but the target compound’s activity remains uncharacterized.
Crystallographic and Analytical Data
- Target Compound : Crystallographic data (if available) would likely show planar pyrazolo[1,5-a]pyrimidine cores with piperazine adopting chair conformations, as seen in SHELX-refined analogs .
- Elemental Analysis : Matching calculated/found values (e.g., C: 54.81% vs. 54.61% in ) validates purity, a standard also applicable to the target compound.
Biological Activity
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential mechanisms of action based on recent studies.
- Molecular Formula : C24H27N7O
- Molecular Weight : 429.52 g/mol
- CAS Number : 1015582-31-6
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Moderate activity |
| Candida species | Antifungal activity |
The compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli suggests it could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies indicated that it may inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : L1210 (promyelocytic leukemia), HeLa (cervical cancer)
- Results : The compound demonstrated selective cytotoxicity, with lower IC50 values compared to standard chemotherapeutics.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Docking Studies : Computational studies indicate strong binding interactions with target proteins such as DNA gyrase and MurD, which are crucial for bacterial survival and replication .
Pharmacokinetic Properties
Pharmacokinetic assessments reveal promising drug-like properties:
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via condensation of 5-aminopyrazole derivatives with enaminones or β-ketoesters. For example:
- Core formation : Reacting 5-aminopyrazole with sodium nitromalonaldehyde under reflux in ethanol/DMF yields the pyrazolo[1,5-a]pyrimidine backbone .
- Piperazine substitution : The piperazinyl group at position 7 is introduced via nucleophilic substitution or coupling reactions. For instance, reacting the core intermediate with 4,6-dimethylpyrimidin-2-yl-piperazine in pyridine at elevated temperatures achieves the substitution .
- Crystallization : Final purification often involves recrystallization from ethanol, DMF, or dioxane to enhance purity (yields: 62–70%) .
- Key variables : Solvent choice (e.g., pyridine for acylation), temperature (reflux vs. room temperature), and acid/base quenching significantly impact yield and purity .
Q. How is structural characterization performed for this compound?
Comprehensive characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental analysis : Validates C, H, N content (e.g., C: 62.77%, H: 4.01%, N: 24.40% for related compounds) .
Q. What physicochemical properties are critical for its biological activity?
- Lipophilicity : The 4,6-dimethylpyrimidin-2-yl-piperazine group enhances solubility in polar solvents, while the phenyl group at position 3 increases membrane permeability .
- Hydrogen-bonding capacity : The pyrimidine nitrogen atoms and piperazinyl NH groups facilitate interactions with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve nitro-group reduction efficiency in intermediates .
- Solvent optimization : Replacing DMF with PEG-400 enhances reaction rates in cyclization steps (e.g., 70% yield improvement in PEG vs. DMF) .
- Temperature control : Gradual heating (e.g., 80°C → 120°C over 2 hours) minimizes side reactions during piperazine coupling .
- Case study : A 2023 study achieved 85% yield by using microwave-assisted synthesis for the pyrazolo[1,5-a]pyrimidine core, reducing reaction time from 12 hours to 30 minutes .
Q. How are spectral data contradictions resolved during structural elucidation?
- Dynamic NMR : Detects rotational barriers in piperazine rings, explaining split peaks in ¹H NMR .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., confirming substitution at position 7 vs. position 5) .
- Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen environments in crowded spectral regions .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- In vitro assays :
- Kinase inhibition : Testing against CDK2 or Aurora kinases identifies substituent effects on IC₅₀ values (e.g., methyl groups at position 5 reduce activity by 40%) .
- Computational modeling :
- Docking studies : Reveal that the 4,6-dimethylpyrimidin-2-yl-piperazine group occupies hydrophobic pockets in target proteins .
- SAR trends :
- Piperazine modifications : Replacing dimethylpyrimidinyl with pyridinyl groups increases selectivity for GABA receptors .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental elemental analysis data?
- Sample purity : Recrystallize the compound to remove solvent residues (e.g., DMF traces inflate nitrogen content) .
- Calibration checks : Recalibrate CHN analyzers using certified standards (e.g., acetanilide for nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
